

Introduction: The Strategic Value of a Privileged Scaffold

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Compound of Interest

Compound Name: *1-tert-butyl-4-iodo-1H-pyrazole*

Cat. No.: *B1526872*

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In the landscape of modern medicinal chemistry, the pyrazole motif is recognized as a "privileged scaffold"—a core structure that frequently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in multiple hydrogen bonding interactions. Within this important class of heterocycles, **1-tert-butyl-4-iodo-1H-pyrazole** emerges as a particularly valuable and versatile building block for drug development professionals.

The strategic importance of this molecule lies in the combination of its two key features: the N1-tert-butyl group and the C4-iodo substituent. The sterically demanding tert-butyl group provides several advantages: it sterically shields the N1 position, enhances solubility in organic solvents, and can improve the metabolic stability of the final compound by preventing N-dealkylation. More critically, the iodine atom at the C4 position serves as a highly efficient reactive handle. Its amenability to a wide range of palladium- and copper-catalyzed cross-coupling reactions allows for the late-stage introduction of molecular complexity, a crucial capability in the rapid optimization of lead compounds.[1]

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of **1-tert-butyl-4-iodo-1H-pyrazole**. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its utility in the synthesis of complex molecular architectures.

PART 1: Synthesis and Physicochemical Characterization

The synthesis of **1-tert-butyl-4-iodo-1H-pyrazole** is typically achieved through a two-step process starting from pyrazole: iodination followed by N-alkylation. However, a more direct and regioselective approach involves the condensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl equivalent, followed by iodination. A highly efficient method involves the direct synthesis from tert-butylhydrazine and 3-aminocrotononitrile to form the aminopyrazole, which can then be further functionalized, demonstrating a robust pathway to N-tert-butylated pyrazoles.[4] For the purpose of this guide, we will focus on the most common laboratory-scale synthesis starting from the readily available 4-iodopyrazole.

Proposed Synthesis Pathway

The introduction of the tert-butyl group onto the nitrogen of 4-iodopyrazole is the key transformation. Direct alkylation can be challenging due to the steric hindrance of the incoming group and potential for competing side reactions. A reliable method involves the reaction of 4-iodopyrazole with a source of the tert-butyl cation under basic conditions.

t-BuOH, H₂SO₄ (cat.)
or
NaH, t-BuBr

4-Iodopyrazole

N-tert-butylation

1-tert-butyl-4-iodo-1H-pyrazole

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Caption: Proposed synthetic route to **1-tert-butyl-4-iodo-1H-pyrazole**.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties for **1-tert-butyl-4-iodo-1H-pyrazole**. Spectroscopic data are predicted based on analysis of closely related structures, such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.[5][6]

Property	Value
CAS Number	209564-91-8
Molecular Formula	C ₇ H ₁₁ IN ₂
Molecular Weight	262.08 g/mol
Appearance	Off-white to light yellow solid
Boiling Point	~300 °C (Predicted)
Melting Point	67-70°C (for Boc-analog)[6]
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.5 (s, 1H, pyrazole-H), δ ~7.4 (s, 1H, pyrazole-H), δ ~1.6 (s, 9H, C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ ~142.0, δ ~131.0, δ ~61.0 (C(CH ₃) ₃), δ ~58.0 (C-I), δ ~30.0 (C(CH ₃) ₃)

PART 2: Chemical Reactivity & Key Transformations

The C-I bond is the focal point of **1-tert-butyl-4-iodo-1H-pyrazole**'s reactivity, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows these transformations to proceed under relatively mild conditions, offering broad functional group tolerance.[7]

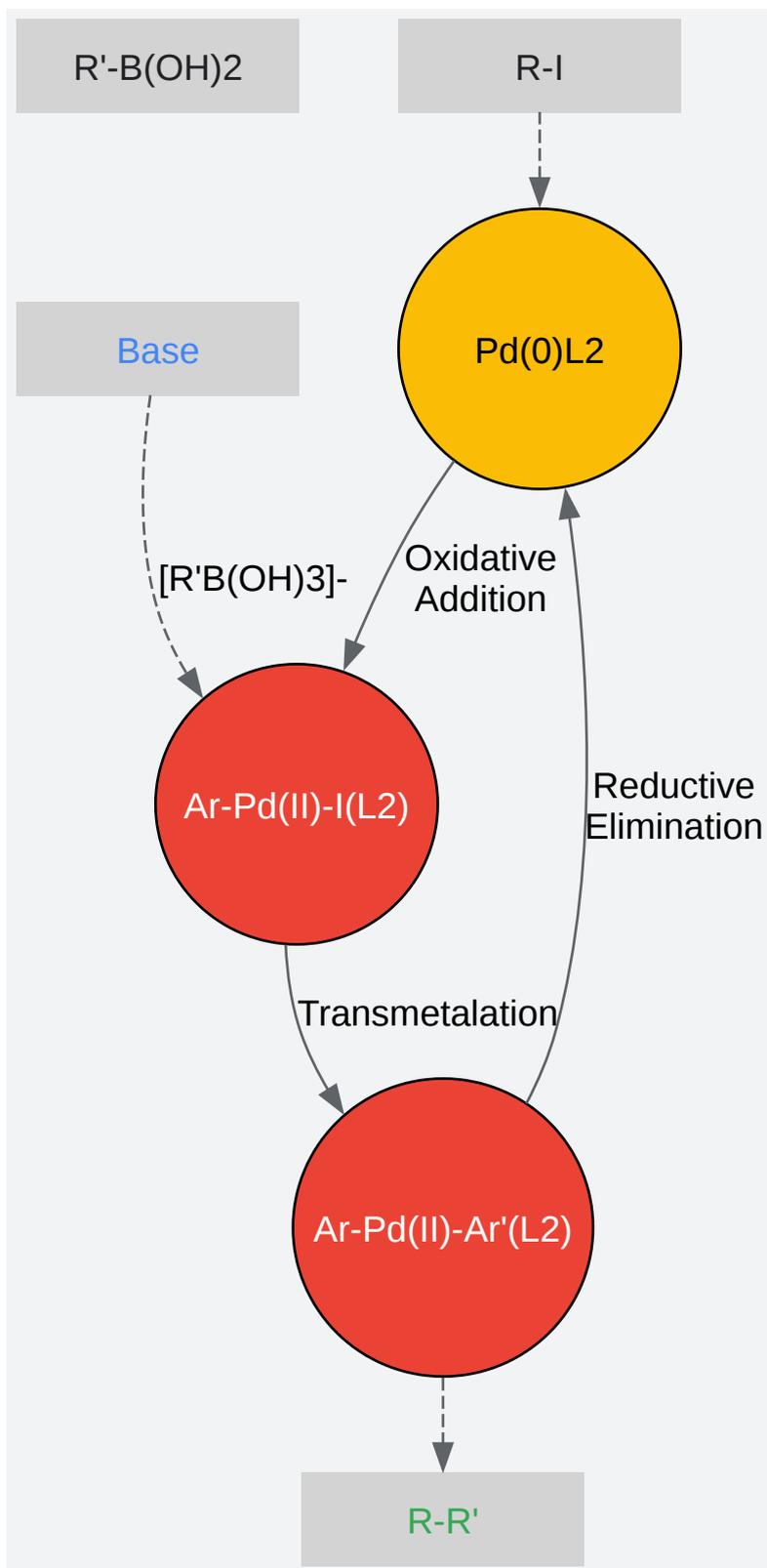
Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. For **1-tert-butyl-4-iodo-1H-pyrazole**, this reaction provides a powerful and direct route to 4-aryl or 4-heteroaryl pyrazoles, which are common motifs in kinase inhibitors.[1]

Causality Behind Experimental Choices:

- Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ is effective, catalyst systems generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand often provide higher activity and stability.[7]

- Ligand: Triphenylphosphine (PPh_3) is a standard, cost-effective choice. More electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.
- Base: An inorganic base (e.g., K_2CO_3 , Cs_2CO_3) is essential to activate the boronic acid partner and facilitate the transmetalation step.
- Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7]



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-tert-butyl-4-phenyl-1H-pyrazole

- To a reaction vial, add **1-tert-butyl-4-iodo-1H-pyrazole** (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
- Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.03 mmol, 35 mg).
- Evacuate and backfill the vial with argon or nitrogen three times.
- Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.[7]
- Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[7]
- Seal the vial and heat the reaction mixture at 90 °C for 6-12 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the title compound.

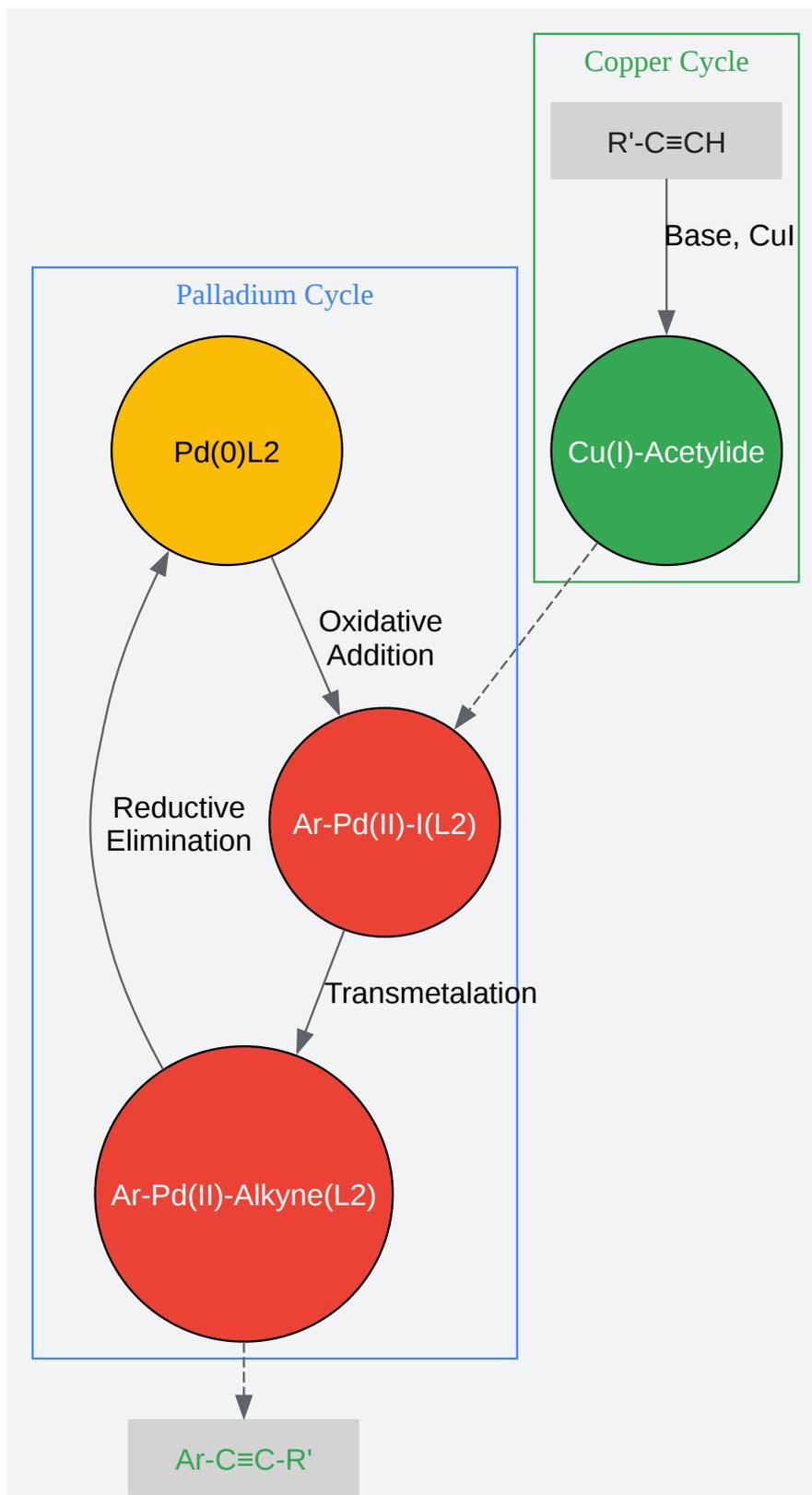
Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating 4-alkynylpyrazoles, which have been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[1]

Causality Behind Experimental Choices:

- **Catalyst System:** The reaction classically employs a dual-catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8][9]
- **Base:** An amine base, typically triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is used. It serves as both the base and often as the solvent.

- Inert Atmosphere: Oxygen must be rigorously excluded. Its presence promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction.^[10] Thorough degassing of all solvents and reagents is critical for success.



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1-tert-butyl-4-(phenylethynyl)-1H-pyrazole

- To a dry Schlenk flask, add **1-tert-butyl-4-iodo-1H-pyrazole** (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous, degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg) via syringe.
- Stir the reaction mixture at room temperature for 8-16 hours under an argon atmosphere.
- Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in dichloromethane, wash with saturated aqueous NH_4Cl , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.^[11] This reaction allows for the coupling of **1-tert-butyl-4-iodo-1H-pyrazole** with a vast range of primary and secondary amines, providing access to 4-aminopyrazole derivatives. These structures are key pharmacophores in Janus kinase (JAK) inhibitors.^[12]

Causality Behind Experimental Choices:

- **Catalyst/Ligand:** This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos are often required to facilitate the difficult reductive elimination step that forms the C-N bond. The choice of ligand is crucial and depends on the nature of the amine.^{[12][13]}

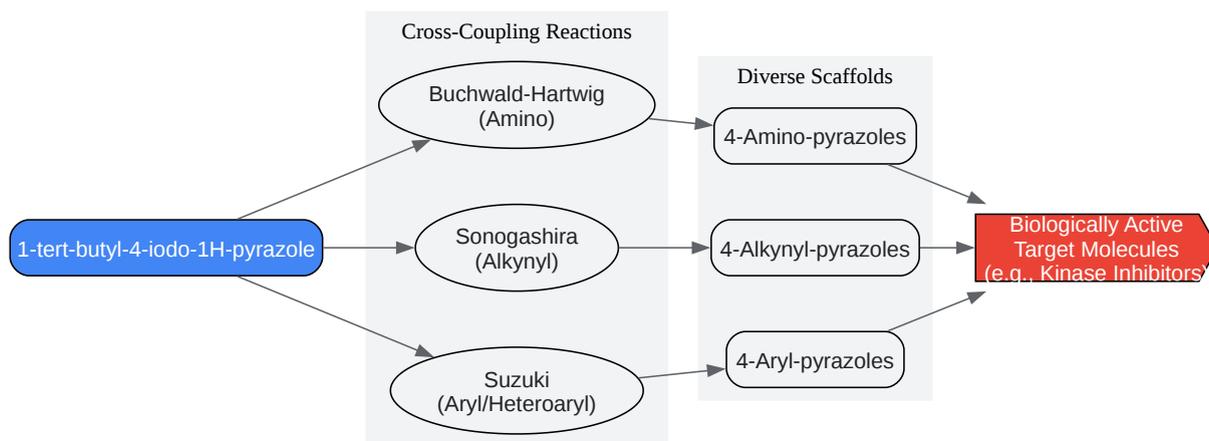
- Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, forming the active amide nucleophile.
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Synthesis of N-benzyl-1-(tert-butyl)-1H-pyrazol-4-amine

- To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 9 mg) and Xantphos (0.025 mmol, 14 mg).
- Add **1-tert-butyl-4-iodo-1H-pyrazole** (1.0 mmol, 262 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
- Seal the tube, then evacuate and backfill with argon three times.
- Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 129 mg) via syringe.
- Heat the reaction mixture at 100-110 °C for 12-24 hours.
- After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.
- Extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography to obtain the desired product.

PART 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of **1-tert-butyl-4-iodo-1H-pyrazole** is realized in its application as a strategic intermediate. The ability to perform diverse cross-coupling reactions at the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core.



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Caption: Workflow from building block to diverse scaffolds for drug discovery.

Case Study: Kinase Inhibitors Many potent kinase inhibitors feature a 4-substituted pyrazole core. The C4-substituent often projects into a specific pocket of the kinase active site, and its identity is crucial for potency and selectivity. Using **1-tert-butyl-4-iodo-1H-pyrazole**, a drug discovery team can rapidly synthesize a library of analogues by performing parallel Suzuki couplings with a diverse set of aryl and heteroaryl boronic acids. This allows for efficient mapping of the SAR at this position, accelerating the identification of a clinical candidate.[1]

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robust synthesis and, most importantly, the predictable and versatile reactivity of its C4-iodo group, empower medicinal chemists to construct complex and diverse molecular libraries with high efficiency. The mastery of its application in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides a direct and powerful pathway to novel therapeutics. As the demand for targeted and highly selective

drugs continues to grow, the strategic application of such well-defined building blocks will remain paramount to the success of modern pharmaceutical research.

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